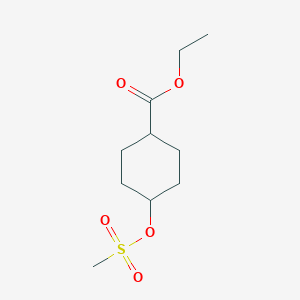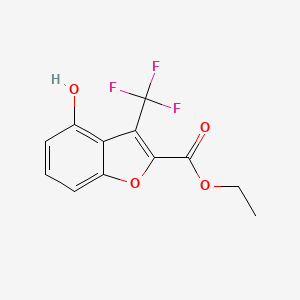
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and several methoxy (OCH3) and phenyl (C6H5) groups attached to it. These functional groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a pyridazine ring, several methoxy groups, and phenyl groups. These groups could potentially interact with each other in interesting ways, affecting the compound’s overall properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s used. The pyridazine ring, for example, might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy groups could make it more soluble in certain solvents .科学的研究の応用
Cardiotonic Activity
Pyridazinone derivatives, such as those studied by Robertson et al. (1986), have been found to exhibit potent positive inotropic effects in dogs, indicating their potential application in developing cardiotonic agents. The study highlighted the synthesis of various lactam analogs, including potent oral inotropes, suggesting the therapeutic potential of these compounds in cardiovascular diseases (Robertson et al., 1986).
Antinociceptive Activity
Compounds structurally related to pyridazinones have demonstrated significant antinociceptive activity, as explored by Dogruer et al. (2000). Their research synthesized and tested various pyridazinone derivatives, finding some to be more potent than aspirin in pain relief. This study opens avenues for developing new analgesic drugs based on the pyridazinone framework (Dogruer et al., 2000).
Antimicrobial Activity
Hossan et al. (2012) explored the antimicrobial potential of pyrimidinone and oxazinone derivatives fused with thiophene rings. Their findings indicate that these compounds exhibit significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This suggests the potential use of pyridazinone-related compounds in developing new antimicrobial agents (Hossan et al., 2012).
Herbicide Activity
Weisshaar and Böger (1989) investigated the herbicidal activity of chloroacetamide derivatives, including those structurally similar to pyridazinones. Their research focused on the inhibition of fatty acid synthesis in green algae, providing insights into the potential application of pyridazinone-related compounds as selective herbicides (Weisshaar & Böger, 1989).
将来の方向性
特性
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-17-8-10-21(31-3)18(14-17)19-9-11-23(28)26(25-19)15-22(27)24-13-12-16-6-4-5-7-20(16)30-2/h4-11,14H,12-13,15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBJLFSMUJUOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

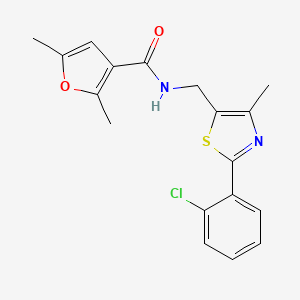
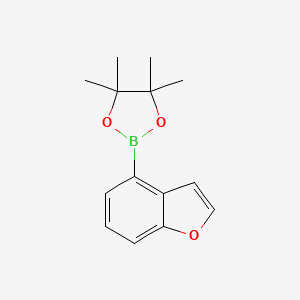


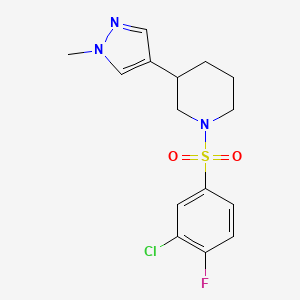
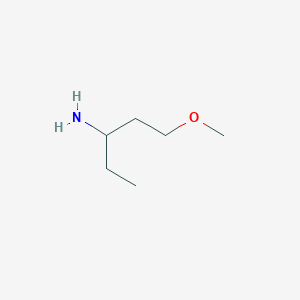
![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)
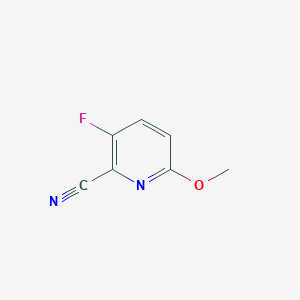
![N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2994680.png)
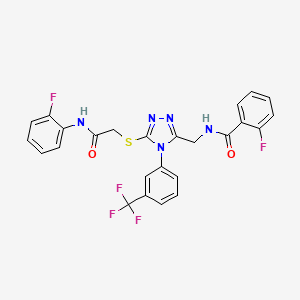
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)
